molecular formula C14H16N4OS B2802697 (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1173048-82-2

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2802697
CAS RN: 1173048-82-2
M. Wt: 288.37
InChI Key: JBPTVEQUWJDNDT-UHFFFAOYSA-N
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Description

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a piperazine ring and a thiophene ring, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is not fully understood. However, it is believed to act by inhibiting certain enzymes or receptors in the body, leading to its biological activities.
Biochemical and Physiological Effects:
Studies have shown that (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. The compound has also been shown to have a positive effect on cardiovascular health by reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone in lab experiments is its wide range of biological activities, making it a promising candidate for drug development. However, one limitation is the lack of information on its toxicity and potential side effects, which requires further investigation.

Future Directions

There are several future directions for research on (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone. One direction is to study its potential use as a diagnostic tool in medical imaging. Another direction is to investigate its potential use in the treatment of various diseases, including cancer, inflammation, and viral infections. Further research is also needed to determine its toxicity and potential side effects.

Synthesis Methods

The synthesis of (4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves the reaction of 2-(thiophen-2-yl)acetonitrile with 4-(6-methylpyridazin-3-yl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone has been studied extensively for its potential applications in drug development. It has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral activities. The compound has also been studied for its potential use as a diagnostic tool in medical imaging.

properties

IUPAC Name

[4-(6-methylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c1-11-4-5-13(16-15-11)17-6-8-18(9-7-17)14(19)12-3-2-10-20-12/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBPTVEQUWJDNDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Methylpyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

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